Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hcl
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Overview
Description
Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride is a chemical compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with amino and hydroxyl groups, as well as a tert-butyl ester and a hydrochloride salt. Its distinct chemical properties make it a valuable subject of study in organic chemistry, medicinal chemistry, and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of Functional Groups: The amino and hydroxyl groups are introduced through selective functionalization reactions, such as nucleophilic substitution and oxidation.
Esterification: The tert-butyl ester is formed through an esterification reaction using tert-butyl alcohol and an appropriate acid catalyst.
Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow chemistry and biocatalysis may be employed to achieve efficient and scalable production.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The tert-butyl ester can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the amino group may yield a primary amine.
Scientific Research Applications
Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor to pharmaceutical compounds.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups may participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The tert-butyl ester and hydrochloride salt may also affect the compound’s solubility and stability, impacting its overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl (3r,5s)-6-chloro-3,5-dihydroxyhexanoate: This compound is a key intermediate in the synthesis of the lipid-lowering drug rosuvastatin.
Tert-butyl (s)-6-chloro-5-hydroxy-3-oxohexanoate: Another intermediate used in the synthesis of rosuvastatin.
Uniqueness
Tert-butyl (3r,5s)-3-amino-5-hydroxypiperidine-1-carboxylate hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C10H21ClN2O3 |
---|---|
Molecular Weight |
252.74 g/mol |
IUPAC Name |
tert-butyl (3R,5S)-3-amino-5-hydroxypiperidine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C10H20N2O3.ClH/c1-10(2,3)15-9(14)12-5-7(11)4-8(13)6-12;/h7-8,13H,4-6,11H2,1-3H3;1H/t7-,8+;/m1./s1 |
InChI Key |
IVMXBBYWBPFFBF-WLYNEOFISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H](C[C@@H](C1)O)N.Cl |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(CC(C1)O)N.Cl |
Origin of Product |
United States |
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